

Technical Guide: Metoprolol-D7 Hydrochloride in Bioanalytical Research

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Compound of Interest

Compound Name: Metoprolol-D7 Hydrochloride

CAS No.: 1219798-61-4

Cat. No.: B591236

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Executive Summary & Compound Profile

Metoprolol-D7 Hydrochloride (CAS: 1219798-61-4) is the stable isotope-labeled (SIL) analog of the selective

-receptor blocker Metoprolol. It is primarily utilized as an Internal Standard (IS) in quantitative bioanalysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

In high-precision drug development and clinical toxicology, the use of Metoprolol-D7 offers a distinct advantage over non-deuterated analogs (like Propranolol or Bisoprolol) or lower-order isotopes (D1-D3). Its mass shift of +7 Da places its isotopic envelope well beyond the natural abundance (

) interference of the native analyte, ensuring zero cross-talk and maximum quantification accuracy.

Chemical Identity[1][2][3][4][5]

- Chemical Name: (±)-1-(Isopropyl-d7-amino)-3-[4-(2-methoxyethyl)phenoxy]-2-propanol hydrochloride.[1]

- Molecular Formula:
- Molecular Weight: 310.87 g/mol (Salt), ~274.41 g/mol (Free Base).
- Key Feature: The isopropyl group is fully deuterated (), providing a stable label that resists back-exchange in aqueous mobile phases.

Primary Application: LC-MS/MS Internal Standard[6][7][8]

The core application of Metoprolol-D7 is to compensate for matrix effects, extraction efficiency losses, and ionization variability during the quantification of Metoprolol in biological matrices (plasma, urine, serum).

The Mechanistic Logic (Why D7?)

In Electrospray Ionization (ESI), co-eluting matrix components (phospholipids, salts) can suppress or enhance the ionization of the target analyte. Because Metoprolol-D7 shares virtually identical physicochemical properties (pKa, LogP, solubility) with the native drug, it co-elutes and experiences the exact same suppression/enhancement events.

- Retention Time: Identical or slightly earlier (< 0.1 min difference due to the deuterium isotope effect).
- Ionization Efficiency: Mirrors the native analyte.
- Extraction Recovery: Compensates for losses during Protein Precipitation (PPT) or Solid Phase Extraction (SPE).

Validated Experimental Protocol

The following protocol outlines a robust workflow for quantifying Metoprolol in human plasma using Metoprolol-D7 as the IS.

A. Reagent Preparation

- Stock Solution: Dissolve 1 mg Metoprolol-D7 HCl in 1 mL Methanol (1 mg/mL). Store at -20°C.
- Working IS Solution: Dilute stock to 50 ng/mL in 50% Methanol/Water.

B. Sample Preparation (Protein Precipitation)

- Step 1: Aliquot 50

L of plasma sample into a centrifuge tube.

- Step 2: Add 10

L of Metoprolol-D7 Working IS Solution (50 ng/mL). Vortex for 10 seconds.

- Step 3: Add 150

L of ice-cold Acetonitrile (precipitation agent).

- Step 4: Vortex vigorously for 1 min.

- Step 5: Centrifuge at 12,000 x g for 10 min at 4°C.

- Step 6: Transfer 100

L of supernatant to an autosampler vial containing 100

L of Mobile Phase A (Water + 0.1% Formic Acid) to match initial mobile phase strength.

C. LC-MS/MS Conditions

Parameter	Setting	Rationale
Column	C18 (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 m)	Provides adequate retention of polar amines.
Mobile Phase A	Water + 0.1% Formic Acid	Proton source for ESI+ ionization.
Mobile Phase B	Acetonitrile + 0.1% Formic Acid	Organic modifier for elution.
Flow Rate	0.3 - 0.4 mL/min	Optimal for ESI sensitivity.
Gradient	10% B (0-0.5 min) 90% B (3.0 min) 10% B (3.1 min)	Fast separation while removing hydrophobic matrix.
Ionization	ESI Positive Mode (ESI+)	Metoprolol is a secondary amine, easily protonated ().

D. MRM Transitions (Quantification)

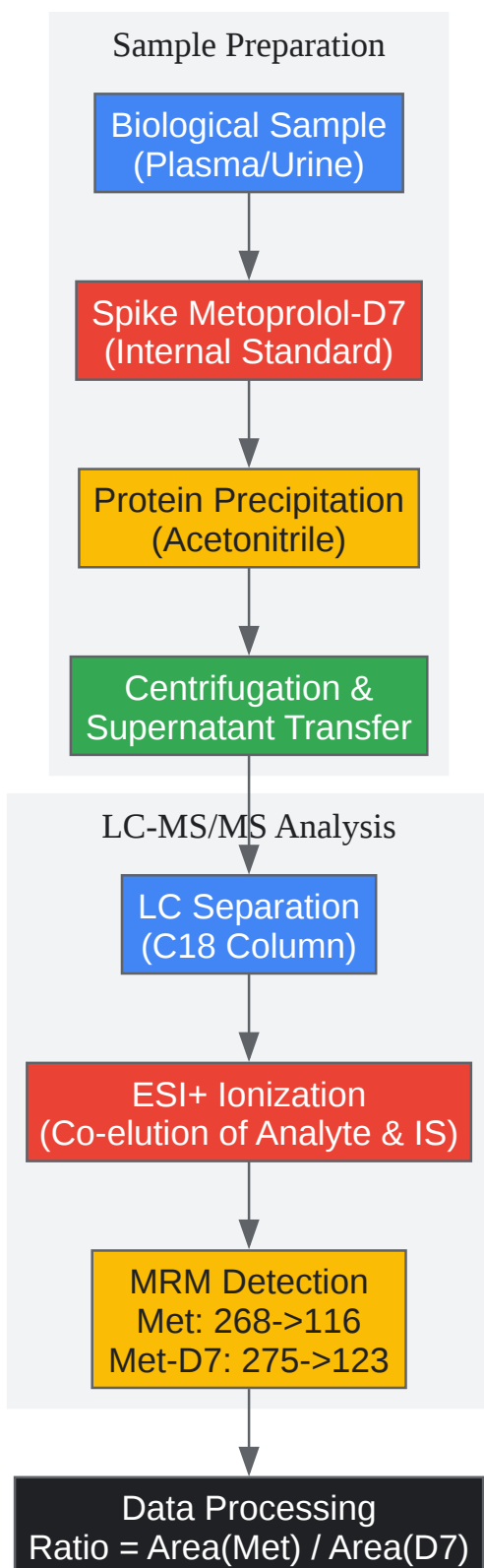
Analyte	Precursor Ion ()	Product Ion ()	Collision Energy (eV)	Origin of Fragment
Metoprolol	268.2	116.1	20-25	Isopropyl-amino-ethyl side chain
Metoprolol-D7	275.2	123.2	20-25	Deuterated side chain ()

Note: The transition 275.2

123.2 confirms the label is retained in the fragment ion, ensuring specificity.

Analytical Workflow Visualization

The following diagram illustrates the self-validating logic of the LC-MS/MS workflow. The "Ratio Calculation" step is critical: by dividing the Area of the Analyte by the Area of the IS, all upstream errors (pipetting, ionization) are normalized.



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Caption: Workflow for Metoprolol quantification. The co-elution of D7 ensures that matrix suppression affects both analyte and IS equally, cancelling out errors in the final ratio.

Scientific Integrity & Troubleshooting (E-E-A-T) Isotopic Purity & Cross-Talk

A critical quality attribute for Metoprolol-D7 is Isotopic Purity.

- Risk: If the D7 standard contains significant amounts of D0 (native) or D1-D6, it will contribute to the native Metoprolol signal, causing false positives or overestimation (Reverse Cross-talk).
- Requirement: Ensure Isotopic Purity

99%.
- Validation: Inject a "Zero Sample" (Matrix + IS only). The signal at the native Metoprolol transition (268

116) should be < 5% of the LLOQ (Lower Limit of Quantification).

Deuterium Exchange

The deuterium atoms in Metoprolol-D7 are located on the isopropyl methyl groups (C-D bonds). These are non-exchangeable in aqueous solution.

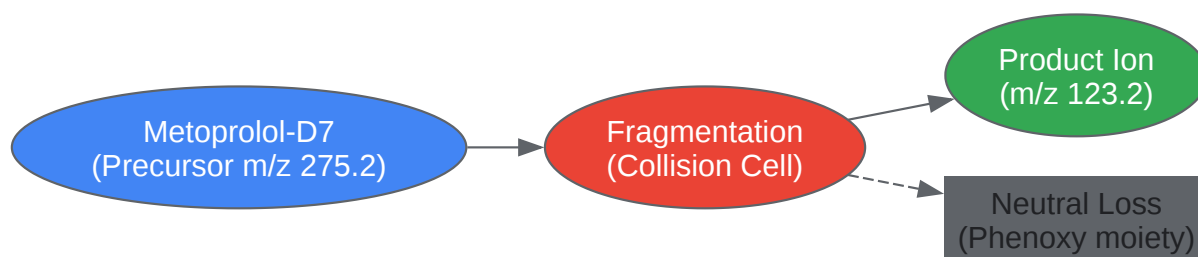
- Contrast: If the label were on the hydroxyl (-OH) or amine (-NH) group, the deuterium would instantly exchange with solvent protons (), rendering the IS useless.
- Conclusion: Metoprolol-D7 is chemically stable in acidic mobile phases (0.1% Formic Acid) for > 24 hours.

Fragmentation Pathway

Understanding the fragmentation is vital for selecting the correct MRM transition.

- Precursor: Protonation occurs at the secondary amine.

- Collision Induced Dissociation (CID): The bond between the side chain and the ether oxygen is cleaved.
- Product Ion: The fragment containing the isopropyl amine group is dominant.
 - Native:
116
 - D7:
123 (Retains the label).



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Caption: CID fragmentation pathway. The D7 label on the isopropyl group is retained in the primary product ion (m/z 123.2).

References

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Sources

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- [2. researchgate.net \[researchgate.net\]](#)
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